molecular formula C22H26N4O2 B1228775 4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439111-49-6

4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B1228775
CAS No.: 439111-49-6
M. Wt: 378.5 g/mol
InChI Key: DQOXDNAAMXCTPB-UHFFFAOYSA-N
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Description

4-[(4-tert-butylphenyl)-oxomethyl]-N-[3-(1-imidazolyl)propyl]-1H-pyrrole-2-carboxamide is an aromatic ketone.

Scientific Research Applications

Reactions and Synthesis

  • The compound 1H-pyrazole-3-carboxamide, a relative of the queried compound, was synthesized and the reaction mechanisms involved were examined theoretically (Yıldırım, Kandemirli, & Demir, 2005).
  • A novel synthesis method involving reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates was reported, highlighting the versatility in functionalizing pyrazole scaffolds (Korkusuz & Yıldırım, 2010).

Material Properties and Applications

  • N-(4-(tert-butyl)phenyl)-2′-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-N-(2-ethylhexyl)-[1,1′-biphenyl]-2-carboxamide, a compound structurally similar to the queried compound, was synthesized and its properties investigated. It exhibited high thermal stability and other characteristics beneficial for electronic material applications (Skuodis et al., 2021).

Chemical Sensing and Chemosensors

  • Imidazole-based derivatives, structurally similar to the queried compound, have been reported as reversible luminescent sensors for the detection of cyanide and mercury ions. Their reversible nature and detection limits make them promising for environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

Biological Activities and Pharmacological Properties

  • Compounds bearing the pyrrole motif, akin to the queried compound, were synthesized and evaluated as ligands for the human recombinant receptor hCB1, showing potential for therapeutic applications in areas like appetite control (Silvestri et al., 2010).
  • A series of pyrrole-3-carboxamide derivatives were synthesized and evaluated for their anticancer activity. The molecular hybridization approach used in their synthesis highlights their potential in drug development for cancer treatment (Rasal, Sonawane, & Jagtap, 2020).

Future Directions

The future directions for research on “4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide” and similar compounds likely involve further exploration of their synthesis processes and biological activities. Given the wide range of biological activities exhibited by imidazole derivatives, these compounds have significant potential for the development of new drugs .

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-22(2,3)18-7-5-16(6-8-18)20(27)17-13-19(25-14-17)21(28)24-9-4-11-26-12-10-23-15-26/h5-8,10,12-15,25H,4,9,11H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOXDNAAMXCTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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